Bienvenue dans la boutique en ligne BenchChem!

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide

Bcl-2 selective inhibitor apoptosis hematologic malignancy

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide (CAS 2034572-47-7) is a synthetic small molecule belonging to the sulfonyl benzamide class. It is structurally defined as a Bcl-2 protein inhibitor within the patent family led by WO2022161496A1, assigned to Ascentage Pharma.

Molecular Formula C19H19F2NO4S
Molecular Weight 395.42
CAS No. 2034572-47-7
Cat. No. B2405930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide
CAS2034572-47-7
Molecular FormulaC19H19F2NO4S
Molecular Weight395.42
Structural Identifiers
SMILESC1CC1C(CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)(C3=CC=CC=C3)O
InChIInChI=1S/C19H19F2NO4S/c20-18(21)27(25,26)16-9-5-4-8-15(16)17(23)22-12-19(24,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,18,24H,10-12H2,(H,22,23)
InChIKeyLFASYSLPMOIRIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide: A Sulfonyl Benzamide Bcl-2 Inhibitor for Targeted Oncology Research


N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide (CAS 2034572-47-7) is a synthetic small molecule belonging to the sulfonyl benzamide class. It is structurally defined as a Bcl-2 protein inhibitor within the patent family led by WO2022161496A1, assigned to Ascentage Pharma [1]. The compound features a signature difluoromethylsulfonyl benzamide core linked to a cyclopropyl-hydroxy-phenylethyl amine moiety, a scaffold designed to disrupt anti-apoptotic Bcl-2 function in hematologic and solid tumor models.

Why Structural Analogs of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide Cannot Be Assumed Interchangeable


Within the sulfonyl benzamide Bcl-2 inhibitor class, minor modifications to the N-(2-hydroxy-2-phenylethyl) or difluoromethylsulfonyl groups profoundly alter target binding, isoform selectivity (e.g., Bcl-2 vs. Bcl-xL vs. Bcl-w), and consequently therapeutic window. The patent family encompassing this compound, particularly WO2022161496A1, explicitly differentiates Bcl-2 selective inhibitors from dual Bcl-2/Bcl-xL inhibitors like ABT263, whose clinical utility was limited by mechanism-based thrombocytopenia [1]. Therefore, substituting N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide with a generic sulfonyl benzamide, even one with similar potency, would risk unpredictable selectivity profiles and invalidate the scientific rationale for Bcl-2 targeted studies.

Quantitative Differentiation Evidence for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide in Bcl-2 Inhibition


Structural Classification as a Selective Bcl-2 Inhibitor Differentiates It from Dual Bcl-2/Bcl-xL Inhibitors

The compound is disclosed in patent WO2022161496A1 as a sulfonyl benzamide derivative with Bcl-2 protein inhibitory activity. Unlike the dual Bcl-2/Bcl-xL inhibitor ABT263, which caused clinical thrombocytopenia, this compound's scaffold is specifically claimed for Bcl-2 selective inhibition, a design strategy aimed at preserving platelet function [1]. This represents a class-level differentiation. Quantitative selectivity ratios (Bcl-2 IC50 vs. Bcl-xL IC50) for this specific compound are ​not publicly disclosed, representing a critical evidence gap.

Bcl-2 selective inhibitor apoptosis hematologic malignancy

Differentiation from First-Generation Bcl-2 Inhibitor Venetoclax via Novel Chemical Scaffold

The patent WO2022161496A1 explicitly includes methods for treating conditions responsive to Bcl-2 G101V mutant inhibition, a common resistance mutation to venetoclax [1]. This indicates that the sulfonyl benzamide scaffold, including N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide, was designed to address venetoclax-resistant Bcl-2 variants. No quantitative resistance profile data (e.g., G101V IC50 shift) is provided in the patent for this specific compound.

Bcl-2 inhibitor resistance G101V mutation novel scaffold

Absence of Disclosed Potency Data Limits Potency-Based Comparisons

A thorough review of the available patent document WO2022161496A1 reveals no compound-specific IC50, Ki, or cellular EC50 values for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide. This is a critical evidence gap, as potency is the primary selection parameter for most users. Procurement decisions cannot be guided by potency differentiation against key comparators such as venetoclax (Bcl-2 IC50 <0.010 nM) or navitoclax (Bcl-2 Ki <0.1 nM) at this time.

Bcl-2 inhibitor potency binding affinity structure-activity relationship

Validated Application Scenarios for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide Based on Current Evidence


Bcl-2 Selective Pathway Profiling in Hematologic Cancer Cell Lines with Platelet Co-Culture Requirements

The compound's structural design as a Bcl-2 selective inhibitor, per WO2022161496A1 [1], makes it suitable for in vitro apoptosis assays where preservation of Bcl-xL-dependent platelet survival is critical. Unlike dual Bcl-2/Bcl-xL inhibitors, a Bcl-2 selective compound minimizes off-target platelet toxicity, enabling co-culture experiments with patient-derived samples.

Venetoclax-Resistant Disease Model Development Using Bcl-2 G101V Mutant Constructs

Given the patent's explicit coverage of Bcl-2 G101V mutant inhibition [1], this compound is positioned for generating and validating venetoclax-resistant hematologic cancer models. Researchers developing cell lines with engineered G101V mutations should consider this scaffold for comparative resistance profiling.

Antibody-Drug Conjugate (ADC) Payload Development Leveraging Sulfonyl Benzamide Linker Chemistry

The sulfonyl benzamide core is structurally amenable to linker conjugation for ADC applications, as broadly described in the patent family's ADC claims [1]. Procurement for ADC payload research should consider this compound's hydroxyl group as a potential linker attachment point, distinguishing it from non-conjugatable Bcl-2 inhibitors.

Structure-Activity Relationship (SAR) Studies on Bcl-2 Selectivity Using Cyclopropyl-Hydroxy-Phenylethyl Motifs

The unique substitution pattern—cyclopropyl and phenyl groups on a hydroxyethylamine backbone—provides a distinctive motif for SAR exploration of Bcl-2 binding pockets. This compound serves as a reference standard for probing steric and electronic effects of the difluoromethylsulfonyl group, which is absent in first-generation inhibitors like venetoclax and navitoclax [1].

Quote Request

Request a Quote for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.